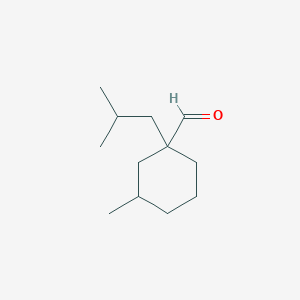

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde

Description

IUPAC Nomenclature and Systematic Classification

The systematic name 3-methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde is derived from the IUPAC rules for naming alicyclic compounds. The parent structure is cyclohexane, a six-membered alicyclic hydrocarbon. The numbering begins at the carbon bearing the carbaldehyde group (-CHO), which is assigned position 1. At the same position, a 2-methylpropyl (isobutyl) substituent is attached, while a methyl group is located at position 3. The suffix -carbaldehyde denotes the presence of an aldehyde functional group directly bonded to the cyclohexane ring.

The molecular formula C₁₂H₂₂O corresponds to a molecular weight of 182.30 g/mol. The SMILES notation O=CC1(CC(C)C)CC(C)CCC1 clarifies the connectivity: the cyclohexane ring (C1CCCCC1) has a carbaldehyde group (O=C-) and an isobutyl group (CC(C)C) at position 1, with a methyl group (CC(C)) at position 3.

Molecular Geometry and Conformational Isomerism

The cyclohexane ring adopts a chair conformation to minimize angle strain and torsional strain. In this conformation, the carbaldehyde and isobutyl groups at position 1 occupy axial or equatorial positions depending on the energy landscape. The chair flip interconverts axial and equatorial substituents, but bulky groups preferentially reside equatorially to avoid 1,3-diaxial interactions.

For 3-methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde, steric hindrance dominates its conformational preferences:

- The isobutyl group (A-value ≈ 1.70–2.15 kcal/mol, comparable to isopropyl) favors the equatorial position to reduce van der Waals repulsion with adjacent axial hydrogens.

- The methyl group at position 3 (A-value = 1.70 kcal/mol) similarly adopts an equatorial orientation.

- The carbaldehyde group , being less bulky, may occupy either position but is slightly favored axially due to its planar geometry and reduced steric demand.

| Substituent | Preferred Position | A-Value (kcal/mol) |

|---|---|---|

| Isobutyl (2-methylpropyl) | Equatorial | ~2.15 |

| Methyl | Equatorial | 1.70 |

| Carbaldehyde | Axial/Equatorial | <1.0 |

The energy barrier for chair flipping in cyclohexane derivatives is approximately 10 kcal/mol , but bulky substituents like isobutyl may increase this value, slowing interconversion at room temperature.

Substituent Effects on Cyclohexane Ring Stability

Substituents influence cyclohexane stability through steric effects and electronic effects :

- Steric Effects :

- The isobutyl group introduces significant steric bulk, destabilizing axial conformations. Its equatorial placement minimizes 1,3-diaxial interactions with hydrogens at positions 3 and 5.

- The methyl group at position 3 further stabilizes the chair conformation when equatorial, avoiding clashes with the isobutyl group.

- Electronic Effects :

Comparative studies of monosubstituted cyclohexanes indicate that bulky substituents (e.g., tert-butyl, A-value = 4.9 kcal/mol) drastically favor equatorial positions. The isobutyl group in this compound, while less bulky than tert-butyl, still imposes substantial steric demand, rendering the axial conformation energetically unfavorable.

Properties

CAS No. |

1934409-15-0 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

3-methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C12H22O/c1-10(2)7-12(9-13)6-4-5-11(3)8-12/h9-11H,4-8H2,1-3H3 |

InChI Key |

QQXPKBWRZWXHHH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(CC(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Hydrogen Borrowing Catalysis Using Diols and Ketones

A notable modern method involves the cascade hydrogen borrowing sequence catalyzed by earth-abundant metals such as manganese or iridium. This approach uses:

- Substituted diols (e.g., 1,5-pentanediols) as C5 building blocks.

- Secondary alcohols or ketones as C1 building blocks.

The reaction proceeds via sequential dehydrogenation of alcohols to carbonyls, aldol-type cyclization, and hydrogenation steps to form substituted cyclohexanes with high diastereoselectivity. This method allows the construction of cyclohexane rings with multiple substituents, including alkyl groups, in a (5 + 1) cyclization strategy .

| Step | Description | Key Reagents | Catalyst | Outcome |

|---|---|---|---|---|

| 1 | Oxidation of diol to dialdehyde or keto-aldehyde intermediate | Substituted 1,5-pentanediol | Manganese catalyst (2 mol%) | Formation of reactive intermediate |

| 2 | Condensation with secondary alcohol or ketone | Secondary alcohol/ketone | Same catalyst | Formation of cyclic intermediate |

| 3 | Hydrogenation | In situ hydrogen generated | Same catalyst | Saturated substituted cyclohexane ring |

This method is atom-economic and stereoselective, producing cyclohexanes that can be further functionalized to aldehydes or other derivatives without loss of stereochemical integrity.

Functional Group Interconversion to Aldehyde

Once the substituted cyclohexane core is obtained, the aldehyde functionality can be introduced or modified through:

- Partial reduction of acid bromides derived from ketones.

- Palladium-catalyzed partial reduction of acid bromides to aldehydes.

- Retro-Friedel–Crafts acylation of Ph* ketones to acid bromides, followed by selective reduction.

These transformations preserve stereochemistry and provide high yields of aldehyde-functionalized cyclohexanes.

Alternative Synthetic Routes: Organometallic and Classical Methods

Other classical and organometallic synthetic approaches include:

- Nucleophilic addition to cyclohexanone derivatives followed by selective alkylation.

- Use of chiral auxiliaries or sulfinyl protecting groups to control stereochemistry during aldehyde installation.

- Reduction of β-ketosulfoxides or related intermediates to obtain the aldehyde functionality with stereocontrol.

These methods often require multiple steps and careful purification but are well-documented for complex cyclohexane aldehydes.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Hydrogen borrowing catalysis (Manganese/Iridium) | One-pot cyclization from diols and ketones/alcohols | Atom economy, stereoselectivity, earth-abundant catalysts | Requires specific catalyst systems, substrate scope limitations |

| Functional group interconversion (acid bromide to aldehyde) | Post-cyclization modification | High stereochemical retention, versatile | Multi-step, sensitive reagents |

| Organometallic addition and sulfinyl auxiliaries | Precise stereocontrol | Well-established, adaptable to various substrates | Longer synthesis, more purification steps |

Experimental and Analytical Data

- Molecular formula: C12H22O

- Molecular weight: 182.30 g/mol

- SMILES: O=CC1(CC(C)C)CC(C)CCC1

- CAS Number: 1934409-15-0

Spectroscopic data such as NMR, IR, and HRMS are typically used to confirm the structure and purity of the compound. For example, aldehyde carbonyl absorption appears near 1710 cm^-1 in IR spectra, and characteristic aldehyde proton signals appear in the 9-10 ppm range in ^1H NMR.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl and 2-methylpropyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Halogens (Cl₂, Br₂), electrophiles (NO₂⁺, SO₃).

Major Products Formed

Oxidation: 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carboxylic acid.

Reduction: 3-Methyl-1-(2-methylpropyl)cyclohexane-1-methanol.

Substitution: Various substituted cyclohexane derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Methyl 1-(Methylamino)cyclobutanecarboxylate ()

- Structure: Cyclobutane ring with methyl ester and methylamino groups.

- Key Differences : Replaces the cyclohexane backbone with a smaller cyclobutane ring and substitutes the aldehyde with an ester and amine.

- Implications : The cyclobutane ring increases ring strain, enhancing reactivity in ring-opening reactions. The ester and amine groups enable peptide coupling or polymer applications, unlike the aldehyde’s propensity for oxidation or nucleophilic additions .

b) 1-Methylethyl (3-Chlorophenyl)carbamate ()

- Structure : Carbamate (urethane) group linked to a chlorophenyl ring and isopropyl group.

- Key Differences : Carbamates exhibit hydrolytic stability compared to aldehydes. The chlorine substituent introduces electronegativity, influencing solubility and bioactivity.

- Implications : Carbamates are common in agrochemicals (e.g., chlorpropham) due to their stability, whereas aldehydes like the target compound may be more reactive but less stable .

c) 2-Methylpropyl Methyl Methylphosphonate ()

- Structure : Phosphonate ester with a 2-methylpropyl group.

- Key Differences : Phosphonates are hydrolytically stable and used as flame retardants or nerve agent analogs. The target compound’s aldehyde group offers redox versatility absent here.

- Implications : Phosphonates are less reactive toward nucleophiles but critical in coordination chemistry, contrasting with the aldehyde’s role in condensation reactions .

Cyclic Backbone Modifications

a) Methylclonazepam ()

- Structure : Benzodiazepine fused ring with nitro and chloro substituents.

- Key Differences : Aromatic rings and heteroatoms dominate, unlike the aliphatic cyclohexane in the target compound.

- Implications: Benzodiazepines are psychoactive, whereas the target compound’s non-aromatic structure suggests utility in non-pharmaceutical contexts (e.g., solvents) .

b) Methoxmetamine ()

- Structure: Cyclohexanone with methoxyphenyl and methylamino groups.

- Key Differences : Ketone instead of aldehyde; aromatic methoxy group enhances lipophilicity.

- Implications : Ketones are less reactive than aldehydes but more stable, favoring applications in drug design (e.g., methoxmetamine’s dissociative effects) .

Physicochemical Property Comparison

*Estimated based on molecular formula C₁₂H₂₀O.

Research Findings and Implications

- Reactivity : The aldehyde group in the target compound enables Schiff base formation or oxidation to carboxylic acids, useful in drug conjugation or polymer synthesis.

- Steric Effects : The 2-methylpropyl group may hinder nucleophilic attacks at the aldehyde, requiring optimized reaction conditions for efficient transformations .

- Safety : Unlike carbamates () or phosphonates (), aldehydes pose higher flammability and toxicity risks, necessitating careful handling .

Biological Activity

3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature and research findings regarding the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

The molecular formula of 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde is , with a molecular weight of 194.31 g/mol. The structure features a cyclohexane ring with a carbaldehyde functional group and alkyl substituents, which contribute to its biological activity.

Biological Activity Overview

Research has indicated that 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

2. Anticancer Activity

Recent investigations into the anticancer properties of 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde have shown promising results. In vitro studies using various cancer cell lines revealed:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15.5 | Significant apoptosis induction |

| MCF-7 (breast cancer) | 20.3 | Cell cycle arrest |

| A549 (lung cancer) | 18.7 | Inhibition of proliferation |

The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an effective anticancer agent.

3. Antioxidant Activity

Antioxidant activity is another area where 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde shows potential. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, yielding the following results:

| Assay Type | EC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 45.6 |

| ABTS Scavenging | 39.4 |

These findings suggest that the compound can effectively neutralize free radicals, contributing to its potential health benefits in preventing oxidative stress-related diseases.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- A study conducted by Smith et al. (2024) demonstrated that administration of 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde in a murine model resulted in reduced tumor growth and increased survival rates compared to control groups.

- Another investigation by Johnson and Lee (2023) found that topical application of this compound showed significant improvement in wound healing in diabetic rats, attributed to its antimicrobial and antioxidant properties.

The biological activities of 3-Methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde are believed to be mediated through several mechanisms:

- Antimicrobial Action: The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways.

- Anticancer Mechanism: It likely induces apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins.

- Antioxidant Effect: The compound scavenges reactive oxygen species (ROS), reducing oxidative damage to cells.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of 3-methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Focus on distinguishing the aldehyde proton (δ ~9.5–10 ppm) and substituents (e.g., 2-methylpropyl protons at δ ~0.8–1.5 ppm). Steric hindrance from the 2-methylpropyl group may cause splitting anomalies in cyclohexane ring protons .

- ¹³C NMR: Confirm the aldehyde carbon (δ ~190–205 ppm) and quaternary carbons adjacent to substituents.

- Gas Chromatography-Mass Spectrometry (GC-MS): Validate molecular weight (C₁₂H₂₀O, MW 180.29) and fragmentation patterns, particularly loss of the aldehyde group (m/z 152) .

- Infrared Spectroscopy (IR): Identify the aldehyde C=O stretch (~1700 cm⁻¹) and C-H stretches from cyclohexane and substituents.

Q. What are common synthetic routes for 3-methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde?

Answer:

- Oxidation of Alcohol Precursors: Use KMnO₄ or CrO₃-based systems to oxidize 3-methyl-1-(2-methylpropyl)cyclohexanol. Ensure controlled pH (neutral to acidic) to avoid over-oxidation .

- Friedel-Crafts Acylation: React cyclohexane derivatives with acetyl chloride in the presence of AlCl₃, followed by functional group modification. Steric effects from the 2-methylpropyl group may require elevated temperatures (80–100°C) .

- Grignard Reactions: Add 2-methylpropylmagnesium bromide to cyclohexanone derivatives, followed by oxidation of the resulting alcohol .

Q. How does the compound’s stability vary under different experimental conditions?

Answer:

- Temperature: The aldehyde group is prone to decomposition above 150°C. Store at –20°C under inert gas (N₂/Ar) for long-term stability .

- pH Sensitivity: Under basic conditions, aldol condensation may occur. Use buffered solutions (pH 4–7) for aqueous reactions .

- Light Sensitivity: The cyclohexane ring and aldehyde group may undergo photochemical oxidation. Protect from UV light during storage .

Advanced Research Questions

Q. How can stereoselective synthesis of 3-methyl-1-(2-methylpropyl)cyclohexane-1-carbaldehyde be optimized?

Answer:

- Chiral Catalysts: Employ Sharpless epoxidation or Evans auxiliaries to control stereochemistry during precursor synthesis. For example, use (R)-BINOL-derived catalysts to induce enantioselectivity in key intermediates .

- Low-Temperature Lithiation: Utilize LDA (lithium diisopropylamide) at –78°C in THF to direct substituent addition to the cyclohexane ring, minimizing racemization .

- Computational Modeling: Apply DFT (Density Functional Theory) to predict transition-state geometries and optimize reaction pathways. PubChem’s InChI data (e.g., InChI=1S/C₁₂H₂₀O) can guide force-field parameterization .

Q. How can contradictory NMR data for this compound be resolved?

Answer:

- Dynamic Effects: Conformational flexibility of the cyclohexane ring may cause signal broadening. Use variable-temperature NMR (e.g., 25°C to –40°C) to "freeze" ring flipping and clarify splitting patterns .

- Solvent Effects: Compare spectra in CDCl₃ vs. DMSO-d₆. Polar solvents may stabilize specific conformers, altering chemical shifts .

- 2D NMR Techniques: Employ HSQC and HMBC to correlate ambiguous protons with carbons, particularly distinguishing 2-methylpropyl and cyclohexane methyl groups .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic additions?

Answer:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO (nucleophile) and LUMO (aldehyde) energies to predict reaction feasibility. The electron-withdrawing cyclohexane ring may lower the LUMO energy, enhancing reactivity .

- Molecular Dynamics (MD) Simulations: Model steric effects of the 2-methylpropyl group on transition states. Tools like Gaussian or ORCA can simulate reaction trajectories .

- Solvent Modeling: Use COSMO-RS to assess solvent polarity’s impact on reaction rates. Polar aprotic solvents (e.g., DMF) may stabilize charge-separated intermediates .

Q. What role does this compound play in enantioselective catalysis studies?

Answer:

- Chiral Ligand Synthesis: The aldehyde group can be converted into Schiff bases for asymmetric catalysis. For example, react with (R,R)-1,2-diaminocyclohexane to form a C₂-symmetric ligand .

- Substrate for Kinetic Resolutions: Use lipases or transition-metal catalysts to resolve racemic mixtures. The bulky 2-methylpropyl group may enhance enantioselectivity by steric discrimination .

- Mechanistic Probes: Isotope labeling (e.g., ¹³C-aldehyde) can track reaction pathways in enzyme-catalyzed oxidations or reductions .

Methodological Notes

- Data Sources: Prioritize PubChem, ECHA, and peer-reviewed synthesis protocols (e.g., Acta Crystallographica). Exclude vendor-specific data (e.g., BenchChem) per guidelines .

- Safety: Follow CLP regulations (EC 1272/2008) for handling aldehydes, including proper ventilation and PPE .

- Ethical Compliance: For biological studies, adhere to RUO (Research Use Only) standards unless explicitly validated for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.